Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps starting from basic precursors like mercaptoethanol, leading to the formation of cyanomethylthio derivatives through acetylation and condensation reactions. For instance, the synthesis of 2-cyanomethylthio-1-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranothio) ethane was achieved via a three-step process starting from mercaptoethanol, with spectral data confirming the structure of the compound (W. Xiao, 2003).
Molecular Structure Analysis
The structural analysis of these compounds often employs techniques such as X-ray diffraction and NMR spectroscopy. For example, the crystal structure analysis of 1,3,4,6-tetra-O-acetyl-2-deoxy-2-fluoro-β-D-galactopyranoside, a related compound, provided insights into the conformation and arrangement of molecules in crystals, contributing to a deeper understanding of the molecular structure of such compounds (T. Srikrishnan & S. An, 1988).
Chemical Reactions and Properties
The chemical properties of cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside derivatives are crucial for their application in synthesis reactions. The introduction of protecting groups like the [1-cyano-2-(2-iodophenyl)]ethylidene group for carbohydrate thioglycoside donors enhances beta-selectivity in synthesis reactions and allows for regioselective radical fragmentation, demonstrating the compound's versatility in chemical synthesis (D. Crich & A. Bowers, 2006).
Physical Properties Analysis
Investigations into the physical properties of such compounds, including their crystalline structure and conformation, provide essential data for understanding their behavior and potential applications in synthesis. The crystal structure of related compounds, determined by X-ray diffraction, reveals detailed information about the molecular conformation, aiding in the design of synthesis processes and the prediction of reaction outcomes (Yanli Cui et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity and selectivity, of cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside derivatives, are crucial for their application in synthetic chemistry. The use of these compounds as precursors or intermediates in the synthesis of more complex molecules showcases their importance in chemical synthesis and the development of new methodologies (Liang Gao, 1997).
Scientific Research Applications
Application 1: Glycoprotein Synthesis
- Summary of the Application: Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside can be modified and used in glycoprotein synthesis . Glycoproteins are proteins that have carbohydrates attached to them. They play a crucial role in various biological processes, including cell-cell interaction, immune response, and more.
- Methods of Application: The compound can be modified via treatment with sodium methoxide or HCl such that the nitrile of the cyanomethyl group is converted to a methyl imidate group . After this modification, it can be used to form glycoproteins .
Application 2: β-Galactosidase Enzyme Assays
- Summary of the Application: This compound acts as a substrate analog for β-galactosidase enzyme assays . These assays aid in the detection and quantification of this enzyme.
Application 3: Drug Synthesis
Safety And Hazards
Future Directions
As a versatile compound used in biomedicine, Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside has potential applications in the field of glycoprotein synthesis . Its role as a substrate analog for β-galactosidase enzyme assays could be further explored to aid in the detection and quantification of this enzyme .
properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(cyanomethylsulfanyl)oxan-2-yl]methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO9S/c1-8(18)22-7-12-13(23-9(2)19)14(24-10(3)20)15(25-11(4)21)16(26-12)27-6-5-17/h12-16H,6-7H2,1-4H3/t12-,13+,14+,15-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQCXCWNORCJGV-CWVYHPPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SCC#N)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SCC#N)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.